Latifoline N-oxide

Descripción general

Descripción

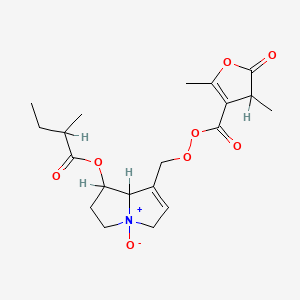

Latifoline N-oxide is an alkaloid compound derived from the herbs of Hackelia floribunda. It has a molecular formula of C({20})H({27})NO(_{8}) and a molecular weight of 409.43 g/mol . This compound is known for its various biological activities and is used in scientific research for its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Latifoline N-oxide can be synthesized through several chemical routes. One common method involves the oxidation of Latifoline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs in solvents like chloroform or dichloromethane under controlled temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, specifically the herbs of Hackelia floribunda. The extraction process includes solvent extraction using solvents like ethyl acetate, followed by purification steps such as column chromatography to isolate the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: Latifoline N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of different N-oxide derivatives.

Reduction: Reduction reactions can convert this compound back to Latifoline.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Chloroform, dichloromethane, ethyl acetate, DMSO, acetone.

Major Products Formed: The major products formed from these reactions include various N-oxide derivatives and reduced forms of Latifoline, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Latifoline N-oxide has shown potential as an anticancer agent. The N-oxide functional group enhances the compound's water solubility and bioavailability, making it suitable for drug formulation. Research indicates that heterocyclic N-oxides, including latifoline derivatives, can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .

1.2 Antibacterial Properties

The compound has demonstrated antibacterial activity against several pathogens. Studies have reported that this compound can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes . This property positions it as a candidate for developing new antibacterial therapies.

1.3 Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. The compound's ability to modulate nitric oxide (NO) levels has been linked to neuroprotection in models of neurodegenerative diseases . The controlled release of NO from N-oxide derivatives may enhance cognitive functions and provide therapeutic benefits in conditions like Alzheimer's disease .

Bioimaging Applications

2.1 Fluorescent Probes

This compound can be utilized as a fluorescent probe in bioimaging applications. The unique photophysical properties of N-oxides allow for the design of fluorogenic probes that can selectively detect biological analytes such as hydrogen sulfide (H₂S) and formaldehyde (FA). These probes exhibit high sensitivity and selectivity, enabling real-time imaging of cellular processes .

2.2 Sensing Applications

The zwitterionic nature of this compound enhances its solubility in biological environments, making it effective for sensing applications. It can be employed in detecting metal ions like Fe(II), with significant implications for monitoring cellular conditions in hypoxic environments . This capability is crucial for studies involving oxidative stress and related pathologies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the N-oxide group is critical for its biological activity, influencing solubility, membrane permeability, and interaction with biological targets . Ongoing research aims to refine these relationships to enhance efficacy and reduce toxicity.

| Property | Description |

|---|---|

| Solubility | Enhanced due to the zwitterionic nature of the N-oxide group |

| Bioavailability | Improved through structural modifications |

| Mechanism of Action | Induction of apoptosis, modulation of NO levels, disruption of bacterial membranes |

Case Studies

4.1 Anticancer Efficacy Study

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was attributed to ROS generation leading to apoptosis .

4.2 Antibacterial Activity Assessment

In vitro tests against Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Mecanismo De Acción

The mechanism by which Latifoline N-oxide exerts its effects involves interaction with various molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is known to affect enzymes and receptors involved in these pathways .

Comparación Con Compuestos Similares

Latifoline N-oxide can be compared with other similar alkaloid compounds such as:

Latifoline: The parent compound, which lacks the N-oxide group.

Berberine: Another alkaloid with similar biological activities but different structural features.

Palmatine: Similar in structure and function, often used in comparative studies to highlight the unique properties of this compound.

This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

Latifoline N-oxide, a pyrrolizidine alkaloid (PA), has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies while synthesizing findings from diverse research sources.

Overview of this compound

This compound is derived from latifoline, which is primarily found in plants such as Hackelia longituba and Cynoglossum latifolium. It belongs to a class of compounds known for their complex structures and significant biological effects, including antimicrobial, anticancer, and hepatotoxic properties .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

2. Anticancer Effects

this compound has been investigated for its cytotoxic effects on cancer cells. It was noted that the compound can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. However, its efficacy appears to be less potent compared to other macrocyclic PAs with α,β-unsaturation, which are known for their stronger cytotoxic effects .

3. Genotoxicity

Pyrrolizidine alkaloids, including this compound, have been associated with genotoxic effects due to their metabolic conversion in the liver. The formation of reactive metabolites can lead to DNA adducts, which are implicated in carcinogenesis. Studies have documented instances of DNA damage in animal models exposed to PAs .

This compound's biological activity is primarily mediated through its interaction with specific molecular targets:

- N-Oxidation : The compound undergoes N-oxidation to form the N-oxide derivative, which is generally considered a detoxification product. However, it can revert to the parent PA under certain conditions, potentially leading to toxic effects .

- Cellular Interactions : this compound interacts with cellular receptors and enzymes, modulating various signaling pathways that regulate cell growth and apoptosis .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound on human breast cancer cells (MCF-7), it was found that treatment with the compound resulted in significant inhibition of cell viability at higher concentrations (IC50 values). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Genotoxicity Assessment

A study on rats treated with this compound demonstrated a marked increase in liver DNA adducts, indicating potential genotoxicity. The research highlighted the need for careful evaluation of PAs in herbal medicines due to their carcinogenic potential .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other pyrrolizidine alkaloids:

| Compound | Antimicrobial Activity | Cytotoxicity | Genotoxicity | Notable Effects |

|---|---|---|---|---|

| This compound | Moderate | Moderate | Positive | Induces apoptosis in cancer cells |

| Retrorsine | High | High | Positive | Strongly hepatotoxic |

| Senecionine | Moderate | High | Positive | Associated with liver tumors |

Propiedades

IUPAC Name |

[7-[(3,5-dimethyl-2-oxo-3H-furan-4-carbonyl)peroxymethyl]-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-yl] 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO8/c1-5-11(2)18(22)28-15-7-9-21(25)8-6-14(17(15)21)10-26-29-20(24)16-12(3)19(23)27-13(16)4/h6,11-12,15,17H,5,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRJYXOOUABEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC[N+]2(C1C(=CC2)COOC(=O)C3=C(OC(=O)C3C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913102 | |

| Record name | 7-{[(2,4-Dimethyl-5-oxo-4,5-dihydrofuran-3-carbonyl)peroxy]methyl}-4-oxo-1,2,3,4,5,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98752-06-8 | |

| Record name | Latifoline N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098752068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{[(2,4-Dimethyl-5-oxo-4,5-dihydrofuran-3-carbonyl)peroxy]methyl}-4-oxo-1,2,3,4,5,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.